molecular formula C19H19N3O7 B554407 Z-Gln-ONp CAS No. 7763-16-8

Z-Gln-ONp

Cat. No. B554407
CAS RN: 7763-16-8
M. Wt: 401,37 g/mole
InChI Key: KIVQPDPRDVIJDJ-INIZCTEOSA-N
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Description

Molecular Structure Analysis

The molecular structure of Z-Gln-ONp can be represented by the SMILES string NC(=O)CCC(NC(=O)OCc1ccccc1)C(=O)Oc2ccc(cc2)N(=O)=O .


Physical And Chemical Properties Analysis

Z-Gln-ONp is a solid substance that should be stored at a temperature of -20°C .

Scientific Research Applications

  • Autoimmune disease of the ovary induced by a ZP3 peptide from the mouse zona pellucida :

    • This study describes a novel experimental system in mice for studying ovarian autoimmune disease using a peptide from mouse ZP3, a component of the zona pellucida. The findings could aid in understanding the pathogenesis of T cell-mediated autoimmune diseases (Rhim et al., 1992).
  • Experimental and Theoretical Investigations of Infrared Multiple Photon Dissociation Spectra of Glutamine Complexes with Zn(2+) and Cd(2+) :

    • This paper examines complexes of glutamine (Gln) with Zn(2+) and Cd(2+), using infrared multiple photon dissociation spectroscopy and quantum chemical calculations. The research provides insights into the structural and binding properties of these complexes (Boles et al., 2015).
  • Zinc finger nucleases looking toward translation

    :

    • This study discusses zinc finger nucleases (ZFNs), a powerful new methodology for gene editing, addressing both ethical and scientific questions, and their potential in clinical trials (Palpant & Dudzinski, 2013).
  • A naturally occurring E30Q mutation in the Gla domain of protein Z causes its impaired secretion and subsequent deficiency :

    • This research explores a mutation in the protein Z gene, affecting the secretion of protein Z, a vitamin K-dependent glycoprotein involved in coagulation regulation (Souri et al., 2005).
  • Biomimetic synthesis of urchin-like CuO/ZnO nanocomposites with excellent photocatalytic activity :

    • This study involves the synthesis of CuO/ZnO nanocomposites using glutamine as a growth regulator, with potential applications in photocatalytic degradation of pollutants (Fang et al., 2018).

Safety And Hazards

When handling Z-Gln-ONp, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4-nitrophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVQPDPRDVIJDJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228289
Record name N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gln-ONp

CAS RN

7763-16-8
Record name N2-[(Phenylmethoxy)carbonyl]-L-glutamine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7763-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y OKADA, N TENO, S TSUBOI… - Chemical and …, 1988 - jstage.jst.go.jp
… Z—Gln—Val—Val~A1a-Ala—0Me (2)—The title compound was prepared from Z—Gln~ONp(1.4 g) and H-ValVal-AlafAlafoMeHBr (prepared from 1.3g of Z—ValfValfAla—Ala—OMe and …
Number of citations: 7 www.jstage.jst.go.jp
N TENO, S TSUBOI, Y OKADA, N ITOH… - … Journal of Peptide …, 1987 - Wiley Online Library
The Gln‐Val‐Val‐Ala‐Gly sequence, which occurs frequently in several natural thiol proteinase inhibitors, and derivatives were synthesized by conventional solution methods and their …
Number of citations: 15 onlinelibrary.wiley.com
G Tsukamoto, K Iuchi, M Nitta, T Nose… - Journal of Protein …, 1982 - Springer
… After stirring for 5 min, Z-Gln-ONp (1.6 g) was added. The reaction mixture was stirred at 0C for 10 h and the solvent was evaporated oft. The residue was washed with ether and …
Number of citations: 2 link.springer.com
K SUZUKI, T ABIKO, N ENDO, Y SASAKI… - Chemical and …, 1973 - jstage.jst.go.jp
… To a solution of this product in DMF (20 m1), Z~Gln~ONp (2.2 g) was added, followed by EtsN to keep the solution slightly alkaline. After 24 hr at room temperature, the reaction mixture …
Number of citations: 9 www.jstage.jst.go.jp
B Ferrari, AA Pavia - … Journal of Peptide and Protein Research, 1986 - Wiley Online Library
… After filtration through a bed of Celite, washing of the catalyst and evaporation of the solvents, a clear oil was obtained which was dissolved in DMF (l00ml) and reacted with Z-Gln-ONp (…
Number of citations: 1 onlinelibrary.wiley.com
H Kalbacher, M Jahan, M Mihelić… - Liebigs Annalen der …, 1990 - Wiley Online Library
… For the synthesis of the fragment 33-37, H-Glu(OtBu) - OH was treated with Z - Gln - ONp in DMF/H20 to give the dipeptide in more than 80% yield. After catalytic hydrogenolysis, the …
S Hase, S Sakakibara, M Wahrenberg… - Journal of Medicinal …, 1972 - ACS Publications
Synthesis and biological properties are reported of an analog of oxytocin, in which the cysteine residues in positions 1 and 6 are replaced by ß-alanine and aspartic acid residues, …
Number of citations: 4 pubs.acs.org
S Hase, S Sakakibara, M Wahrenburg… - Journal of the …, 1972 - ACS Publications
Analogs of lysine-vasopressin, lysine-vasotocin, arginine-vasopressin, and arginine-vasotocin in which the terminal amino group and the disulfide group have been replaced, …
Number of citations: 44 pubs.acs.org
ZD Bespalova, BL Pekelis, VI Deigin… - Collection of …, 1990 - cccc.uochb.cas.cz
Scheme is described for the synthesis of 19- and 21-member peptides which constitute a part of the domain (sequence 584-609) from the conservative region of the transmembrane …
Number of citations: 4 cccc.uochb.cas.cz
VK Naithani - 1973 - degruyter.com
… The residual syrup was taken up in 35 ml dimethylformamide and triethylamine (5.56 m/, 40 mmol) and Z-Gln-ONp[1Gl (16 g, 40 mmol) were added and stirred overnight. The solvent …
Number of citations: 8 www.degruyter.com

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